Ethyl 2-(phenylsulfanyl)hex-2-enoate
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Overview
Description
Ethyl 2-(phenylsulfanyl)hex-2-enoate is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a phenylsulfanyl group attached to a hex-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(phenylsulfanyl)hex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl hex-2-enoate with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(phenylsulfanyl)hex-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(phenylsulfanyl)hex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(phenylsulfanyl)hex-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins and enzymes, potentially inhibiting their activity. The hex-2-enoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(phenylsulfanyl)hex-2-enoate can be compared with other similar compounds such as:
Ethyl 2-(phenylsulfanyl)prop-2-enoate: This compound has a similar structure but with a prop-2-enoate moiety instead of hex-2-enoate.
Ethyl 2-(phenylsulfanyl)but-2-enoate: Another similar compound with a but-2-enoate moiety.
Ethyl 2-(phenylsulfanyl)pent-2-enoate: This compound features a pent-2-enoate moiety.
The uniqueness of this compound lies in its specific chain length and the resulting chemical properties, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
91077-20-2 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
ethyl 2-phenylsulfanylhex-2-enoate |
InChI |
InChI=1S/C14H18O2S/c1-3-5-11-13(14(15)16-4-2)17-12-9-7-6-8-10-12/h6-11H,3-5H2,1-2H3 |
InChI Key |
NTZIOTRTOOOXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OCC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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